molecular formula C23H23BrN2O5S B321452 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B321452
M. Wt: 519.4 g/mol
InChI Key: KFHMBPSFZPCZAA-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes bromine, methyl, ethoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.

    Sulfonylation: The phenoxy intermediate is then reacted with 4-ethoxyaniline in the presence of a sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of more effective pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
  • 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}propionamide

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H23BrN2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23BrN2O5S/c1-3-30-20-9-5-19(6-10-20)26-32(28,29)21-11-7-18(8-12-21)25-23(27)15-31-22-13-4-17(24)14-16(22)2/h4-14,26H,3,15H2,1-2H3,(H,25,27)

InChI Key

KFHMBPSFZPCZAA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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